oxalyl-CoA
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Overview
Description
Oxalyl-CoA is an omega-carboxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with one of the carboxy groups of oxalic acid. It has a role as an Escherichia coli metabolite. It derives from an oxalic acid. It is a conjugate acid of an this compound(5-).
Scientific Research Applications
1. Role in Catabolism of Oxalate
Oxalyl-CoA decarboxylase plays a crucial role in the catabolism of oxalate, a highly toxic compound. This enzyme catalyzes the decarboxylation of this compound to formyl-CoA, a process significant in organisms ranging from bacteria to plants. For instance, in Bifidobacterium lactis, a strain known for its oxalate-degrading activity, this compound decarboxylase is pivotal for intestinal degradation of oxalate, highlighting its potential role in human intestinal health (Federici et al., 2004). Similarly, in Oxalobacter formigenes, a bacterium in the human gut, this enzyme assists in breaking down oxalate (Baetz & Allison, 1989).
2. Enzymatic Activity and Kinetics
The enzymatic activity and kinetic behavior of this compound decarboxylase have been characterized in various studies. For instance, the enzyme from Oxalobacter formigenes has been purified, with its activity dependent on thiamine pyrophosphate (Baetz & Allison, 1989). Capillary electrophoresis has been used to measure its activity in bacteria like Oxalobacter formigenes and Lactobacillus acidophilus, indicating its significance in the degradation of oxalate in these organisms (Bendazzoli et al., 2007).
3. Structural and Mechanistic Insights
The crystal structure of this compound decarboxylase from Oxalobacter formigenes has been determined, providing insights into its activation by adenosine diphosphate (ADP) and unique active site residues. This structural knowledge aids in understanding the reaction mechanism of the enzyme (Berthold et al., 2005).
4. Applications in Plant Metabolism
In plants, this compound is also crucial. For example, in grass pea (Lathyrus sativus L.), this compound synthetase (OCS) converts oxalate to this compound, which is then used for the synthesis of other compounds or degraded to CO2. This process is important for controlling oxalate levels in plants and has implications for plant viability and the production of certain neurotoxic compounds (Goldsmith et al., 2022).
5. Role in Human Health and Disease
The enzyme has been studied in the context of human health, particularly in its potential role in preventing kidney stone formation. For example, an ELISA diagnostic kit targeting this compound decarboxylase has been developed, which could be useful in detecting urinary tract stones (Abarghooi-Kahaki et al., 2018).
Properties
Molecular Formula |
C23H36N7O19P3S |
---|---|
Molecular Weight |
839.6 g/mol |
IUPAC Name |
2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoacetic acid |
InChI |
InChI=1S/C23H36N7O19P3S/c1-23(2,16(33)19(34)26-4-3-12(31)25-5-6-53-22(37)21(35)36)8-46-52(43,44)49-51(41,42)45-7-11-15(48-50(38,39)40)14(32)20(47-11)30-10-29-13-17(24)27-9-28-18(13)30/h9-11,14-16,20,32-33H,3-8H2,1-2H3,(H,25,31)(H,26,34)(H,35,36)(H,41,42)(H,43,44)(H2,24,27,28)(H2,38,39,40)/t11-,14-,15-,16+,20-/m1/s1 |
InChI Key |
QVXMZFTWJVBUHP-IBOSZNHHSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(=O)O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(=O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(=O)O)O |
Synonyms |
oxalyl-CoA oxalyl-coenzyme A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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